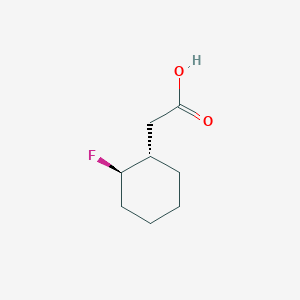

2-((1S,2R)-2-Fluorocyclohexyl)acetic acid

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest in contemporary chemical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the physicochemical and biological properties of the parent molecule.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins, and increase bioavailability and lipophilicity. researchgate.netucj.org.ua It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. researchgate.net Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals, advanced materials like fluoropolymers, and as reagents in organic synthesis. researchgate.netucj.org.ua

The growing importance of these compounds has spurred the development of novel synthetic methodologies for the precise and selective introduction of fluorine into complex molecular architectures.

The Role of Stereochemistry in Fluorinated Cycloalkane Frameworks

The spatial arrangement of atoms, or stereochemistry, plays a critical role in the function of bioactive molecules. In fluorinated cycloalkane frameworks, such as the cyclohexane (B81311) system, the defined orientation of the fluorine atom can have a profound impact on the molecule's conformation and its interactions with biological targets.

The rigid nature of the cyclohexane ring restricts conformational flexibility, meaning the relative orientation of substituents is largely fixed. nih.gov The stereoselective synthesis of fluorinated cyclohexanes allows for the precise placement of fluorine in either an axial or equatorial position. This, in turn, influences the molecule's polarity, dipole moment, and its ability to participate in hydrogen bonding or other non-covalent interactions. researchgate.net Consequently, different stereoisomers of a fluorinated cycloalkane can exhibit vastly different biological activities. The development of stereoselective fluorination reactions is therefore a key focus in synthetic organic chemistry.

Overview of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid as a Representative Chiral Fluorinated Building Block in Academic Research

This compound is a chiral building block that embodies the key features of stereodefined fluorinated cyclohexyl carboxylic acids. Its structure consists of a cyclohexane ring with a fluorine atom at the C2 position and an acetic acid side chain at the C1 position. The (1S,2R) designation defines the specific stereochemistry at these two chiral centers, meaning the fluorine and the acetic acid group have a trans relationship.

While specific research applications for this exact molecule are not extensively documented in publicly available literature, its structure makes it a valuable synthon for several reasons:

Chirality: The defined stereochemistry allows for the synthesis of enantiomerically pure target molecules, which is crucial for studying biological activity and developing selective drugs.

Functionality: The carboxylic acid group is a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction.

Fluorine's Influence: The fluorine atom can be used to fine-tune the electronic and steric properties of derivatives, potentially leading to improved pharmacological profiles.

This compound serves as a valuable starting material for the synthesis of more complex molecules in drug discovery and materials science. The principles of its synthesis and potential reactivity are representative of the broader class of chiral fluorinated building blocks. The table below outlines some key properties of a related compound, 2-(4,4-Difluorocyclohexyl)acetic acid, to provide context on the general characteristics of such molecules.

| Property | Value |

| Molecular Formula | C8H12F2O2 |

| Molecular Weight | 178.18 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data for 2-(4,4-Difluorocyclohexyl)acetic acid, a structurally related compound.

The synthesis of such stereodefined systems often involves multi-step sequences that employ asymmetric catalysis or chiral auxiliaries to control the stereochemical outcome of the fluorination step. The continued development of methods to access building blocks like this compound is a significant endeavor in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1820571-69-4 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

2-[(1S,2R)-2-fluorocyclohexyl]acetic acid |

InChI |

InChI=1S/C8H13FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |

InChI Key |

QDKLOKBBYKZQMJ-NKWVEPMBSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC(=O)O)F |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)F |

Origin of Product |

United States |

Stereocontrolled Synthetic Methodologies for 2 1s,2r 2 Fluorocyclohexyl Acetic Acid and Analogues

General Principles of Fluorine Introduction in Complex Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comlew.ro This is due to fluorine's unique characteristics, including its high electronegativity, small atomic size (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond. st-andrews.ac.uk Consequently, fluorination has become a vital strategy in the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comlew.ro

Key principles and challenges in fluorination include:

Reagent Selection: Fluorinating agents are broadly categorized as nucleophilic or electrophilic. lew.ro Nucleophilic sources, such as alkali metal fluorides (e.g., KF), are cost-effective but often suffer from low solubility and high reactivity, leading to side reactions like elimination. ucla.edu Electrophilic reagents, like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are more user-friendly but can be expensive and highly oxidizing. nih.gov

Reaction Control: The high energy of the C-F bond formation and the extreme reactivity of some reagents necessitate precise control over reaction conditions. Achieving chemo-, regio-, and stereoselectivity is a primary challenge, especially in highly functionalized molecules. nih.gov

Substrate Activation: Often, the substrate must be pre-activated to facilitate fluorination. This can involve creating a good leaving group for nucleophilic substitution or generating an enolate or enamine for electrophilic attack. ucla.edunih.gov

Catalysis: The development of catalytic methods, using transition metals or organocatalysts, has been a major advance, enabling milder reaction conditions and improved selectivity. nih.gov

The introduction of fluorine can significantly impact a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets, making it a powerful tool in medicinal chemistry. lew.ro

Stereoselective Fluorination Strategies for Cyclohexane (B81311) Derivatives

Achieving stereocontrol in the fluorination of cyclohexane rings is critical for synthesizing specific isomers like 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid. The conformational rigidity of the cyclohexane ring influences the trajectory of reagent attack, and various strategies have been developed to exploit this. st-andrews.ac.uk

Biocatalysis has emerged as a powerful tool for creating chiral organofluorine compounds with high selectivity, addressing the limitations of traditional synthetic methods. escholarship.orgescholarship.org Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis.

A notable approach involves the use of aldolase (B8822740) enzymes. nih.govresearchgate.netnih.gov Type II HpcH aldolases, for example, can utilize fluoropyruvate as a substrate to catalyze aldol (B89426) additions to various aldehydes. researchgate.netnih.gov This reaction creates two new stereocenters, including one bearing the fluorine atom, with high diastereoselectivity (d.r. 80–98%). nih.govresearchgate.net The resulting α-fluoroacids can serve as versatile chiral building blocks for more complex molecules. nih.govresearchgate.net

| Enzyme Class | Substrate | Product Type | Key Advantage |

| Aldolases (Type II HpcH) | Fluoropyruvate, Aldehydes | α-Fluoroacids, α-Fluoroesters | High stereopurity (d.r. 80-98%), generation of two stereocenters. nih.govresearchgate.net |

| Hydrolases (e.g., Lipases) | Racemic fluorinated esters/alcohols | Enantiopure esters and alcohols | Kinetic resolution to separate enantiomers. |

This enzymatic C-C bond formation provides a sustainable and highly selective route to densely functionalized organofluorine compounds that are precursors to fluorinated analogues of sugars and amino acids. escholarship.orgnih.gov

Nucleophilic fluorination is a common method for introducing fluorine, typically by displacing a leaving group (like a hydroxyl or sulfonate group) with a fluoride (B91410) ion. nih.gov In ring systems like cyclohexane, this reaction generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. nih.govacs.org

Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxofluor® are widely used for the hydroxy-fluorine exchange. nih.gov The success and selectivity of these reactions are highly dependent on the substrate's structure and the presence of neighboring functional groups, which can influence the reaction's regio- and stereochemical outcome. nih.gov

Challenges in nucleophilic fluorination of cyclic systems include:

Competing Elimination Reactions: The basicity of fluoride can lead to the formation of undesired alkenes, particularly with secondary substrates or at high temperatures. ucla.edu

Regioselectivity: In polyhydroxylated systems, achieving selective fluorination at a specific position can be difficult without the use of protecting groups. nih.gov

Stereocontrol: While SN2 reactions provide predictable inversion, SN1-type reactions can lead to a loss of stereochemical integrity.

Careful selection of the fluorinating agent and reaction conditions is crucial for achieving high yields and stereoselectivity in the synthesis of fluorinated cyclohexanes. nih.gov

Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" species to a nucleophilic carbon, such as an enol or enamine. nih.gov This approach is particularly useful for synthesizing molecules with fluorine at a quaternary stereocenter. The development of chiral catalysts has enabled asymmetric versions of this reaction.

One powerful strategy combines enamine catalysis with chiral anion phase-transfer catalysis. In this dual-catalysis system, a primary amine or amino acid derivative activates a cyclohexanone (B45756) substrate by forming a chiral enamine. nih.gov Simultaneously, a chiral phosphate (B84403) anion exchanges with the counterion of an electrophilic fluorine source like Selectfluor®, generating a soluble and chiral fluorinating agent. nih.gov The subsequent reaction between the chiral enamine and the chiral fluorinating agent proceeds with high stereoselectivity. nih.govacs.org

Table: Asymmetric Fluorination of α-Aryl Cyclohexanones

| Catalyst System | Substrate | Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Phosphoric Acid / Amino Acid | α-Phenylcyclohexanone | Up to 96% ee |

| Chiral Phosphoric Acid / Amino Acid | α-(4-Methoxyphenyl)cyclohexanone | Up to 95% ee |

This methodology has proven effective for the asymmetric fluorination of various α-substituted cyclohexanones, including those with aryl, alkenyl, and alkynyl groups, yielding products with high enantioselectivity. nih.govnih.govacs.org

Construction of the Chiral Fluorocyclohexyl Skeleton

Beyond installing the fluorine atom, a key aspect of the synthesis is the construction of the core chiral cyclohexane ring with the desired substitution pattern.

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are among the most powerful methods for constructing six-membered rings with excellent control over stereochemistry. numberanalytics.com This reaction combines a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative, often creating multiple stereocenters in a single step. numberanalytics.com

By using chiral dienophiles, chiral catalysts, or chiral auxiliaries, the Diels-Alder reaction can be rendered highly diastereoselective and enantioselective. nih.gov The resulting functionalized cyclohexenes are versatile intermediates that can be further elaborated to introduce the required side chains and functional groups, such as the acetic acid moiety in the target molecule.

For instance, a cascade Michael addition-cyclization reaction can also be employed to generate highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions build the carbocyclic core and install multiple functional groups simultaneously, providing a rapid route to complex cyclohexane structures. beilstein-journals.org The stereochemical outcome is controlled by the reaction conditions and the nature of the reactants, often proceeding with high predictability. nih.gov

Stereoselective Formation of Fluorine-Containing Ring Systems

The precise spatial arrangement of atoms, or stereochemistry, within a molecule is crucial, particularly in the synthesis of biologically active compounds like this compound. The introduction of fluorine into a cyclic system with specific stereocontrol is a key challenge. The orientation of the fluorine atom relative to other substituents on the cyclohexane ring significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. researchgate.net

Several strategies have been developed to achieve this stereoselectivity. One common method involves the ring-opening of epoxides with a fluoride source. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, resulting in a predictable trans arrangement of the newly introduced fluorine and hydroxyl groups. For example, treating a cyclohexene epoxide with reagents like triethylamine (B128534) trihydrofluoride (Et\textsubscript{3}N·3HF) can effectively open the epoxide ring to form a fluorohydrin. core.ac.uknih.gov

Another powerful technique is electrophilic fluorination. In this approach, a substrate containing an electron-rich double bond, such as an enol ether, reacts with a reagent that delivers an electrophilic fluorine atom. The stereochemical outcome is often governed by the steric environment of the substrate, with the fluorine atom adding to the less hindered face of the molecule.

The choice of fluorinating agent is critical. While elemental fluorine can be used, its high reactivity requires specialized handling. acsgcipr.org More common and manageable reagents include acetyl hypofluorite (B1221730) and Selectfluor®. nih.gov These reagents offer a more controlled way to introduce fluorine into organic molecules. The development of catalytic, enantioselective fluorination methods has further advanced the ability to create specific stereoisomers.

Table 1: Comparison of Stereoselective Fluorination Methods

| Method | Typical Reagent(s) | Common Substrate | General Stereochemical Outcome |

| Epoxide Ring-Opening | Et\textsubscript{3}N·3HF | Epoxide | trans-Fluorohydrin |

| Electrophilic Fluorination | Selectfluor®, Acetyl Hypofluorite | Alkene, Enol Ether | Dependent on substrate sterics |

| Nucleophilic Fluorination | Metal Fluorides (e.g., KF) | Alkyl Halide/Sulfonate | S\textsubscript{N}2 inversion of stereochemistry |

Methodologies for Installing the Acetic Acid Side Chain with Stereochemical Control

Following the stereoselective fluorination of the cyclohexane ring, the next critical step is the introduction of the acetic acid side chain while maintaining the desired stereochemistry.

Carboxylation involves the introduction of a carboxylic acid group. One approach is the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent derived from a fluorinated cyclohexane, with carbon dioxide. This method can be effective, but the stability of the organometallic intermediate and control of stereochemistry at the site of carboxylation are key considerations.

Recent advancements have explored novel carboxylation methods. For instance, visible-light-promoted carboxylation of C(sp³)–F bonds with CO\textsubscript{2} has been reported as a valuable technique for synthesizing α-fluorocarboxylic acids. researchgate.net Another innovative approach involves the fluoride-activated carboxylation of silane (B1218182) derivatives with carbon-11 (B1219553) labeled CO\textsubscript{2}, which is particularly useful in radiochemistry for synthesizing positron emission tomography (PET) tracers. rsc.org

Fluoromalonate esters are highly versatile building blocks for synthesizing α-fluorocarboxylic acids. researchgate.netacs.org The general strategy involves the alkylation of a fluoromalonate ester with a suitable electrophile, followed by hydrolysis and decarboxylation.

In the synthesis of this compound, a (1S,2R)-2-fluorocyclohexyl derivative with a good leaving group (e.g., a halide or tosylate) can be used to alkylate diethyl fluoromalonate. This reaction proceeds via an S\textsubscript{N}2 mechanism, which inverts the stereochemistry at the carbon undergoing substitution. Therefore, to obtain the desired (1S,2R) product, the starting electrophile should have the appropriate corresponding stereochemistry.

The subsequent steps involve the hydrolysis of the ester groups to carboxylic acids, followed by thermal decarboxylation to yield the final this compound. This method offers excellent control over the final stereochemistry, as the stereocenters on the cyclohexane ring are established before the introduction of the acetic acid moiety. The versatility of fluoromalonate esters also allows for the synthesis of a wide range of analogues by varying the alkylating agent. acsgcipr.orgacs.orgworktribe.com

Table 2: Synthetic Sequence Using a Fluoromalonate Ester

| Step | Description | Key Reagents |

| 1 | Alkylation | Diethyl fluoromalonate, Base (e.g., NaH), (1R,2R)-1-bromo-2-fluorocyclohexane |

| 2 | Hydrolysis | Acid or Base (e.g., HCl, NaOH) |

| 3 | Decarboxylation | Heat |

Advanced Strategies in the Synthesis of Fluorinated Cyclohexane Carboxylic Acids

Transition Metal-Catalyzed C-H Fluorination and Functionalization

Direct C-H fluorination has emerged as a powerful tool for the synthesis of fluorinated molecules, avoiding the need for pre-functionalized substrates. rsc.org Transition metal catalysis has been at the forefront of these developments, with various metals demonstrating unique reactivity and selectivity. nih.gov

Palladium-catalyzed C-H fluorination has been extensively studied for the functionalization of arenes and has been extended to sp³ C-H bonds. These reactions often employ directing groups to achieve regioselectivity. For instance, a carboxylic acid group can direct the fluorination to a specific C-H bond within the molecule. High-valent palladium fluoride (B91410) intermediates are often invoked in these transformations, which typically use electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.gov

Copper catalysis offers a more economical alternative for C-H fluorination. Copper-catalyzed reactions can proceed through radical pathways or via organocopper intermediates. The choice of ligands is crucial in tuning the reactivity and selectivity of the copper catalyst. These methods have been successfully applied to the fluorination of a variety of aliphatic and benzylic C-H bonds. nih.gov

Manganese and iron catalysts, known for their role in biological oxidation reactions, have also been harnessed for C-H fluorination. These earth-abundant metals can activate strong C-H bonds, offering a sustainable approach to fluorination. The mechanisms often involve high-valent metal-oxo or metal-fluoride species that facilitate hydrogen atom abstraction followed by fluorine transfer. nih.gov

Silver-catalyzed fluorination has also been explored, particularly in the context of C-H functionalization and decarboxylative fluorinations, which will be discussed in a later section.

Table 1: Comparison of Transition Metals in Catalytic C-H Fluorination

| Metal | Typical Catalyst System | Fluorinating Agent | Key Features |

|---|---|---|---|

| Palladium | Pd(OAc)₂ / Ligand | NFSI, Selectfluor® | High regioselectivity with directing groups. |

| Copper | Cu(I) or Cu(II) salts / Ligand | NFSI, Selectfluor® | Cost-effective, versatile for various C-H bonds. |

| Manganese | Mn(salen) or Mn(porphyrin) complexes | AgF, Nucleophilic F⁻ | Activation of strong C-H bonds. |

Radical-Mediated Approaches for Fluorine Introduction

Radical chemistry provides a complementary set of tools for the introduction of fluorine into organic molecules. These methods are often characterized by their tolerance of various functional groups and their ability to functionalize unactivated C-H bonds.

Decarboxylative fluorination is a particularly relevant radical-mediated method for the synthesis of fluorinated compounds from readily available carboxylic acids. nih.gov This transformation involves the generation of a radical intermediate via the extrusion of carbon dioxide from a carboxylic acid derivative. The resulting radical is then trapped by a fluorine source. Photoredox catalysis has emerged as a mild and efficient way to initiate these reactions, using visible light to generate the radical intermediates. nih.gov For the synthesis of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, a precursor such as a cyclohexane-1,2-dicarboxylic acid monoester could potentially undergo stereoselective decarboxylative fluorination.

Another radical-based strategy involves the addition of a fluorine radical or a fluorine-containing radical to a double bond. For instance, the radical fluorination of a cyclohexene (B86901) derivative bearing an acetic acid side chain could be a viable route. These reactions can be initiated by various means, including photochemically, thermally, or through the use of radical initiators.

Table 2: Radical-Mediated Fluorination Approaches

| Method | Precursor | Key Intermediate | Advantages |

|---|---|---|---|

| Decarboxylative Fluorination | Carboxylic Acid | Alkyl Radical | Utilizes readily available starting materials. |

| Radical Addition to Alkenes | Alkene | Fluorinated Radical | Direct fluorination of unsaturated systems. |

Asymmetric Catalysis in Organofluorine Chemistry for Chiral Building Blocks

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a molecule can dramatically affect its biological activity. Asymmetric catalysis offers powerful strategies to control the stereochemical outcome of fluorination reactions. chimia.ch

Organocatalysis has revolutionized asymmetric synthesis, and its application to fluorination reactions has led to significant advances. Chiral amines can react with carbonyl compounds, such as a cyclohexanone (B45756) derivative, to form chiral enamines. These enamines can then react with electrophilic fluorinating agents in a highly enantioselective manner, establishing a stereocenter bearing a fluorine atom. chimia.chnih.govnih.gov Subsequent chemical transformations can then be used to introduce the acetic acid side chain and establish the second stereocenter with the desired (1S,2R) configuration. A one-pot fluorination and organocatalytic Robinson annulation sequence has been developed for the asymmetric synthesis of fluorinated cyclohexenones, which can serve as versatile intermediates. nih.gov

Chiral Lewis acids can also be employed to catalyze asymmetric fluorination reactions. These catalysts can activate either the substrate or the fluorinating agent, creating a chiral environment that directs the stereochemical outcome of the reaction. This approach has been successfully applied to the fluorination of various substrates, including β-keto esters and silyl (B83357) enol ethers.

Biocatalysis represents a green and highly selective approach to the synthesis of chiral organofluorines. researchgate.netrsc.orgnih.gov Enzymes, such as fluorinases or engineered enzymes, can catalyze the formation of C-F bonds with exceptional levels of stereocontrol. While naturally occurring fluorinases are rare, protein engineering is expanding the scope of biocatalytic fluorination. For the synthesis of this compound, a biocatalytic desymmetrization of a meso-cyclohexene derivative or a kinetic resolution of a racemic intermediate could be envisioned.

Table 3: Asymmetric Catalysis Strategies for Chiral Fluorine Building Blocks

| Catalysis Type | Catalyst Example | Substrate Example | Key Principle |

|---|---|---|---|

| Organocatalysis | Chiral Amine (e.g., Cinchona alkaloid derivative) | Cyclohexanone | Formation of a chiral enamine intermediate. nih.gov |

| Lewis Acid Catalysis | Chiral Metal Complex (e.g., Ti, Cu) | β-Ketoester | Coordination and activation of substrate or reagent. |

Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. hokudai.ac.jp In the context of synthesizing fluorinated carboxylic acids, several green strategies can be employed.

The use of greener solvents is a key consideration. Traditional fluorination reactions often utilize chlorinated solvents, which are environmentally persistent. The development of fluorination reactions that can be performed in more benign solvents, such as water, ionic liquids, or even under solvent-free conditions, is a significant area of research.

Catalyst recycling is another important aspect of green chemistry. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. The immobilization of catalysts on solid supports or the use of fluorous-phase chemistry can facilitate catalyst recovery and reuse, reducing waste and cost.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. Reactions such as C-H activation and catalytic additions are inherently more atom-economical than classical methods that require the use of stoichiometric activating or leaving groups.

Energy efficiency is also a critical factor. The development of catalytic processes that can be conducted at ambient temperature and pressure, such as photoredox-catalyzed reactions, reduces the energy consumption of the synthesis.

Table 4: Application of Green Chemistry Principles to Fluorination

| Principle | Application in Fluorination | Example |

|---|---|---|

| Safer Solvents | Use of water, ionic liquids, or supercritical CO₂. | Fluorination reactions in aqueous media. |

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Transition metal-catalyzed C-H fluorination. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials into the final product. | Direct addition of HF or F₂ across a double bond. |

Conformational Analysis of Fluorinated Cyclohexane Carboxylic Acid Systems

Theoretical Frameworks for Cyclohexane (B81311) Conformations with Fluorine Substituents

The conformational analysis of cyclohexane and its derivatives is a cornerstone of stereochemistry, with the chair conformation being the most stable due to the minimization of angle and torsional strain. makingmolecules.com The introduction of substituents, such as fluorine, significantly influences the conformational equilibrium between the two chair forms. The study of these systems is informed by several key theoretical frameworks that consider the intricate interplay of steric, electrostatic, and stereoelectronic effects.

One of the primary considerations is the steric demand of the substituent, often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com For fluorine, the A-value is relatively small, suggesting a weaker preference for the equatorial position compared to larger substituents. st-andrews.ac.ukresearchgate.net This is attributed to the small van der Waals radius of the fluorine atom.

However, steric effects alone are insufficient to explain the conformational preferences in fluorinated cyclohexanes. Electrostatic interactions play a crucial role, particularly the dipole moment of the C-F bond. researchgate.netnih.gov The orientation of this dipole relative to other bonds and functional groups in the molecule can lead to stabilizing or destabilizing interactions. For instance, in some selectively fluorinated cyclohexanes, counter-intuitive axial preferences have been observed and attributed to stabilizing electrostatic interactions between the axial C-F bond and electropositive axial hydrogens at the C-3 and C-5 positions. st-andrews.ac.uk

Furthermore, hyperconjugation contributes to the conformational stability. This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the context of fluorinated cyclohexanes, hyperconjugative interactions between C-H or C-C bonding orbitals and the antibonding σ* orbital of the C-F bond can influence the conformational equilibrium. chemrxiv.org

Experimental Spectroscopic Methods for Conformational Elucidation (e.g., Dynamic NMR Spectroscopy)

Experimental techniques are indispensable for validating theoretical predictions and providing quantitative data on conformational equilibria. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR, is a powerful tool for studying the conformational dynamics of fluorinated cyclohexanes. copernicus.org

At room temperature, the ring inversion of cyclohexane derivatives is typically rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial conformers. nih.govsemanticscholar.org However, by lowering the temperature (Variable-Temperature NMR or VT-NMR), the rate of ring inversion can be slowed sufficiently to observe distinct signals for each conformer. nih.govacs.org This allows for the direct determination of the conformer populations and, consequently, the free energy difference (ΔG°) between them. nih.govacs.orgrsc.org

19F NMR spectroscopy is particularly advantageous for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which often provides better resolution of conformer signals compared to 1H NMR. nih.govacs.orgsemanticscholar.orgrsc.org The coupling constants between fluorine and hydrogen (nJHF), particularly the vicinal (3JHF) couplings, are also highly dependent on the dihedral angle, providing valuable structural information to assign the axial and equatorial positions of the fluorine atom. st-andrews.ac.uk

For more complex systems or when coalescence temperatures are not readily accessible, complete line-shape analysis can be employed. This method involves simulating the NMR spectra at various temperatures and fitting them to the experimental spectra to extract the rate constants for conformational exchange. semanticscholar.org From these rate constants, the activation parameters for ring inversion (ΔH‡, ΔS‡, and ΔG‡) can be determined, providing a comprehensive understanding of the energy barrier to conformational interconversion. semanticscholar.org

Impact of Fluorine on Conformational Preferences and A-Values in Cyclohexanes

The introduction of fluorine onto a cyclohexane ring has a distinct impact on its conformational preferences, which is quantified by the A-value. The A-value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane, with a positive value indicating a preference for the equatorial position.

Fluorine is one of the smallest substituents, and consequently, its A-value is relatively low compared to alkyl groups. This indicates a less pronounced preference for the equatorial position. st-andrews.ac.ukresearchgate.net The small size of fluorine minimizes steric repulsion in the axial position, specifically the 1,3-diaxial interactions with other axial hydrogens. pearson.com

However, the conformational equilibrium is not solely dictated by sterics. As discussed in the theoretical frameworks, electrostatic and stereoelectronic effects can significantly modulate the conformational preference. In some instances, these effects can override the steric preference for the equatorial position, leading to a greater population of the axial conformer than would be expected based on the A-value alone. nih.govst-andrews.ac.ukacs.org For example, attractive electrostatic interactions between an axial fluorine and other parts of the molecule can stabilize the axial conformation. nih.govst-andrews.ac.uk

The polarity of the solvent can also influence the conformational equilibrium of fluorinated cyclohexanes. More polar solvents may preferentially solvate the conformer with the larger dipole moment, thus shifting the equilibrium. st-andrews.ac.uk

Below is a table of representative A-values for various substituents on a cyclohexane ring, illustrating the relative steric demand.

| Substituent | A-value (kcal/mol) |

| -F | ~0.25 pearson.com |

| -Cl | ~0.43 masterorganicchemistry.com |

| -Br | ~0.43 masterorganicchemistry.com |

| -OH | ~0.87 masterorganicchemistry.com |

| -CH3 | ~1.70 masterorganicchemistry.com |

| -CH(CH3)2 | ~2.15 masterorganicchemistry.com |

| -C(CH3)3 | ~4.9 masterorganicchemistry.com |

Note: A-values can vary slightly depending on the experimental conditions and the method of determination.

Stereochemical Implications of Conformational Dynamics in Fluorinated Cycloalkanes

The conformational dynamics of fluorinated cycloalkanes have significant stereochemical implications, influencing their physical properties, reactivity, and biological activity. The rapid interconversion between chair conformations at room temperature means that the molecule exists as a dynamic equilibrium of different shapes. However, the presence of fluorine can bias this equilibrium, leading to a preference for a particular conformation. st-andrews.ac.uk

The stereochemistry of fluorinated cycloalkanes also dictates how they interact with other molecules. In a biological context, the specific three-dimensional arrangement of atoms is crucial for binding to enzymes or receptors. A molecule that preferentially adopts a conformation that complements the binding site of a biological target will exhibit higher activity. Therefore, understanding and controlling the conformational preferences of fluorinated cycloalkanes is a key aspect of rational drug design. copernicus.org

Furthermore, the conformational dynamics can influence the stereochemical outcome of chemical reactions. The accessibility of different faces of the ring (axial vs. equatorial) for attack by a reagent can be dictated by the conformational equilibrium. A reaction may proceed preferentially through the more abundant conformer, or a less stable conformer might be the more reactive species, leading to a product distribution that does not simply reflect the ground-state conformer populations. The stereoelectronic effects of the C-F bond can also play a role in directing the stereochemistry of reactions at adjacent centers.

Computational Chemistry Investigations of 2 1s,2r 2 Fluorocyclohexyl Acetic Acid

Quantum Chemical Methodologies for Fluorinated Organic Molecules

The study of fluorinated organic molecules, such as 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, through computational chemistry requires robust methodologies capable of accurately describing the unique effects of the fluorine atom. The high electronegativity of fluorine and its influence on molecular structure, reactivity, and electronic properties necessitate the use of sophisticated quantum chemical methods. numberanalytics.comjst.go.jp Ab initio and Density Functional Theory (DFT) are the two primary approaches employed for this purpose. nih.govnih.gov

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation. wikipedia.org More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by incorporating electron correlation effects, which are crucial for describing the interactions involving the electron-rich fluorine atom. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org DFT methods calculate the electron density of a system to determine its energy. taylor.edu The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For fluorinated compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often preferred. Commonly used functionals include B3LYP, PBE0, and the M06 suite of functionals. nih.govresearchgate.net Specifically, functionals like BHandH have shown good performance in calculating NMR parameters for aliphatic fluorocompounds, which is critical for structure verification. researchgate.netrsc.org

The choice of basis set is also critical. To accurately model the diffuse electron density of the fluorine atom, basis sets that include polarization and diffuse functions, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), are typically required. taylor.eduresearchgate.net

| Method | Description | Strengths for Fluorinated Compounds | Common Applications |

|---|---|---|---|

| Hartree-Fock (HF) | A fundamental ab initio method that solves the Schrödinger equation using a mean-field approximation for electron-electron repulsion. wikipedia.org | Provides a basic, qualitatively correct starting point. | Initial geometry optimizations. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation effects through perturbation theory. researchgate.net | Improves upon HF by including electron correlation, important for non-covalent interactions involving fluorine. | Accurate energy calculations and geometry optimizations. |

| Density Functional Theory (DFT) | A method based on calculating the electron density rather than the full wavefunction. taylor.edu | Computationally efficient while providing good accuracy, especially with appropriate hybrid functionals (e.g., B3LYP, M06-2X, BHandH). taylor.eduresearchgate.net | Geometry optimization, frequency calculations, reaction mechanism studies, NMR predictions. |

| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method that provides a near-exact solution to the Schrödinger equation for a given basis set. | Considered the "gold standard" for accuracy in calculating energies and properties. | Benchmarking results from less computationally expensive methods. |

Elucidation of Reaction Mechanisms and Transition States in Fluorination Pathways

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, including the fluorination processes used to synthesize compounds like this compound. By calculating the potential energy surface (PES), researchers can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

Transition state theory (TST) forms the foundation for these investigations. wikipedia.org A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the PES. wikipedia.org Locating the precise geometry and energy of a transition state is crucial, as its energy relative to the reactants determines the activation energy (Ea) and, consequently, the reaction rate. ox.ac.uk Computational methods can confirm a located structure as a true transition state by performing a frequency calculation; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ox.ac.uk

For fluorination reactions, DFT calculations are commonly used to model the mechanism. For example, studies on the allylic fluorination of styrenes using electrophilic fluorinating reagents like Selectfluor have employed DFT to propose a sequential mechanism and analyze the governing transition states and energy barriers. dntb.gov.ua Similarly, the mechanism of C-F bond activation by various metal complexes has been investigated using DFT, revealing concerted pathways and the role of stabilizing interactions in the transition state. nih.gov These computational studies allow for the exploration of different plausible pathways, such as concerted versus stepwise mechanisms, and can reveal subtle electronic effects imparted by the fluorine atoms that dictate the reaction's course. researchgate.netnih.gov The insights gained can guide the optimization of reaction conditions and the design of more efficient catalysts. dntb.gov.ua

Prediction of Stereoselectivity and Diastereoselectivity in Synthetic Design

The biological activity of a chiral molecule like this compound is critically dependent on its stereochemistry. Therefore, predicting and controlling the stereochemical outcome of a synthetic reaction is of paramount importance. Computational chemistry offers powerful tools for predicting the stereoselectivity of a reaction before it is ever run in a lab. rsc.orgrsc.org

The stereochemical outcome of a reaction is determined by the relative activation energies of the competing reaction pathways that lead to different stereoisomers. The product distribution is governed by the Curtin-Hammett principle, which states that the ratio of products depends on the difference in the free energies of the respective transition states. The stereoisomer formed via the transition state of lower energy will be the major product.

Computational models, primarily using DFT, can accurately calculate the energies of these diastereomeric transition states. researchgate.net By comparing the calculated free energy of activation (ΔG‡) for the pathways leading to the (1S,2R) and other possible diastereomers, a prediction of the major product can be made. Advances in computational power and theory have made these predictions increasingly reliable. rsc.org For complex systems, machine learning models are also being developed to predict enantioselectivity by training on existing reaction data, offering a complementary approach to traditional quantum mechanical methods. nih.govrsc.org These predictive capabilities are invaluable in the rational design of asymmetric catalysts and in optimizing reaction conditions to favor the formation of the desired stereoisomer. rsc.org

Conformational Energy Calculations and Potential Energy Surface Mapping

The three-dimensional shape, or conformation, of this compound is fundamental to its properties and interactions. The cyclohexane (B81311) ring is not planar but exists predominantly in a puckered chair conformation to relieve angle and torsional strain. libretexts.org For a disubstituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

The interconversion between the two chair forms, known as a ring flip, is a rapid process at room temperature. libretexts.orgmasterorganicchemistry.com This process involves higher-energy intermediates such as the half-chair, twist-boat, and boat conformations. libretexts.org A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a complete picture of these conformational changes and their associated energy barriers. masterorganicchemistry.com The energy barrier for a cyclohexane chair flip is approximately 10 kcal/mol, with the half-chair being the highest energy point on this pathway. masterorganicchemistry.com

For the trans-1,2-disubstituted pattern of this compound, the two chair conformations would interconvert between a diequatorial (e,e) and a diaxial (a,a) arrangement of the fluorine and acetic acid groups. openstax.orgunizin.org Generally, the diequatorial conformation is significantly more stable because it avoids unfavorable 1,3-diaxial interactions, where an axial substituent sterically clashes with the other two axial hydrogens on the same side of the ring. libretexts.org The conformation with the bulkier substituent in the equatorial position is typically favored. libretexts.orgscribd.com

Computational methods are used to calculate the relative energies of these different conformers. By optimizing the geometry of each conformation and calculating its single-point energy, the relative stability can be determined. These calculations can quantify the energetic penalty of placing substituents in axial positions (A-values) and predict the equilibrium population of each conformer. pearson.com

| Conformer | Fluorine Position | -CH₂COOH Position | Key Steric Interactions | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A (e,e) | Equatorial | Equatorial | Gauche interaction between substituents. | 0.0 (Reference) |

| B (a,a) | Axial | Axial | 1,3-diaxial interactions for F; 1,3-diaxial interactions for -CH₂COOH. | +5.5 |

Applications and Chemical Transformations of 2 1s,2r 2 Fluorocyclohexyl Acetic Acid As a Chiral Building Block

Strategic Utility in the Synthesis of Complex Organic Molecules

There is a notable lack of published studies detailing the strategic use of 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid as a chiral building block in the synthesis of complex organic molecules. Searches of prominent chemical databases and academic journals did not yield specific examples of its incorporation into larger, more complex structures. In theory, its defined stereochemistry would be advantageous for controlling the three-dimensional arrangement of atoms in a target molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. The fluorinated cyclohexane (B81311) moiety could be expected to introduce unique conformational constraints and metabolic stability. However, no concrete examples of its utility in this regard have been documented.

Derivatization Pathways and Functional Group Interconversions

Detailed research on the derivatization pathways and functional group interconversions specific to this compound is not available in the current body of scientific literature. While general methods for the transformation of carboxylic acids and the manipulation of fluorinated alkanes are well-established, their specific application to this compound has not been reported.

Hypothetically, the carboxylic acid group could undergo a variety of transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to the corresponding alcohol.

Conversion to other functional groups: Transformation into acyl halides, anhydrides, or other reactive species.

However, without experimental data, the reactivity, yields, and stereochemical outcomes of such reactions on this specific substrate remain speculative.

Role in the Development of Other Fluorinated Cyclic Systems

No published research could be found that describes the role of this compound as a precursor or intermediate in the development of other fluorinated cyclic systems. Its structure suggests potential for intramolecular reactions or as a starting point for ring-expansion or -contraction strategies to access novel fluorinated scaffolds. Nevertheless, its practical application in this area of synthetic chemistry is not documented.

Exploration in Advanced Chemical Synthesis and New Materials Development

The exploration of this compound in the realms of advanced chemical synthesis and the development of new materials is also an area devoid of published findings. The introduction of fluorine can significantly alter the properties of materials, including their thermal stability, lipophilicity, and electronic characteristics. As such, polymers or other materials incorporating this fluorinated chiral moiety could theoretically possess unique and desirable properties. To date, however, no studies have been published that investigate these possibilities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((1S,2R)-2-Fluorocyclohexyl)acetic acid, and how is stereochemical integrity ensured?

- Methodology : Synthesis typically involves introducing fluorine onto a cyclohexane precursor. For example, fluorination of cyclohexene derivatives using hydrofluoric acid or fluorinating agents (e.g., DAST) under controlled conditions can yield the fluorocyclohexyl moiety. Stereochemical control is achieved via asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution. Post-synthesis, chiral HPLC or polarimetry verifies enantiomeric excess .

- Challenges : Fluorination reactions may require anhydrous conditions to avoid side reactions. Protecting the acetic acid group during synthesis is critical to prevent undesired interactions .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and purity?

- Techniques :

- NMR Spectroscopy : and NMR confirm fluorine position and stereochemistry via coupling constants (e.g., axial vs. equatorial fluorine in cyclohexane) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar compounds like (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) to assess enantiomeric purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Applications :

- Enzyme Inhibition : The fluorocyclohexyl group enhances lipophilicity, improving membrane permeability in targets like cyclooxygenase or proteases.

- Probe Development : Used to study fluorine’s role in modulating binding kinetics via NMR or fluorescence tagging .

Advanced Research Questions

Q. How does the fluorine substituent’s position on the cyclohexane ring influence bioactivity and metabolic stability?

- Mechanistic Insights :

- Axial Fluorine : Increases metabolic stability by resisting cytochrome P450 oxidation (e.g., axial fluorine in cyclohexane reduces ring puckering, slowing enzymatic access) .

- Equatorial Fluorine : Enhances hydrogen-bonding interactions with polar residues in enzyme active sites, as seen in fluorinated benzofuran derivatives .

- Data Sources : Comparative IC studies of axial vs. equatorial isomers in enzyme assays and microsomal stability tests .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Root Causes :

- Stereochemical Impurity : Even minor enantiomeric impurities (e.g., 5% (1R,2S) contamination) can skew IC values.

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target accessibility.

- Solutions :

- Reproducibility Protocols : Standardize synthesis (e.g., >98% ee via chiral chromatography) and assay conditions (e.g., pH 7.4, 37°C) .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict binding modes and optimize derivatives?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like G-protein-coupled receptors. Fluorine’s electronegativity is parameterized in force fields (e.g., CHARMM) .

- MD Simulations : Assess fluorine’s impact on ligand-target residence time (e.g., 100-ns simulations reveal stable halogen bonds) .

- Case Study : Derivatives with para-fluorine on benzoyl groups showed 10-fold higher affinity in COX-2 inhibition, validated by free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.